molecular formula C12H17N3O B2951560 (4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene CAS No. 2165353-96-6

(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

カタログ番号: B2951560
CAS番号: 2165353-96-6
分子量: 219.288
InChIキー: WPKSFHANAPZGTQ-GHMZBOCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This complex scaffold is related to compounds investigated for their potential biological activity, particularly in the realm of kinase inhibition . Specifically, structurally similar tricyclic derivatives have been developed and studied as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) isoforms, such as the p110 delta variant . The PI3K signaling pathway is a critical target in oncology and immunology, and inhibitors of this pathway hold promise for the treatment of various cancers, inflammatory diseases, and immune disorders . The defined stereochemistry at the 4 and 6 positions, indicated by the (R) and (R) configuration, is crucial for its specific three-dimensional structure and its interaction with biological targets. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex drug candidates, or as a reference standard in biological assays. It is typically supplied as an oil and should be stored at 4°C to ensure stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

(4R,6R)-4-methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-16-11-5-10-7-13-6-9-3-2-4-14-12(9)15(10)8-11/h2-4,10-11,13H,5-8H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKSFHANAPZGTQ-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CNCC3=C(N2C1)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H]2CNCC3=C(N2C1)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a unique triazatricyclo structure which contributes to its biological activity. Its molecular formula and weight are essential for understanding its interactions with biological systems.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O
Molecular Weight258.32 g/mol
XLogP3-AA3.4
Hydrogen Bond Donor1
Hydrogen Bond Acceptor4

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

The compound exhibits its anticancer effects primarily through the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that it effectively inhibits the proliferation of cancer cells in vitro.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Radical Scavenging Activity : It demonstrates significant DPPH radical-scavenging properties, indicating potential antioxidant activity which may contribute to its anticancer effects.

Case Studies

  • Study on A-549 and MCF7 Cell Lines :
    • Objective : To evaluate the antiproliferative activity.
    • Results : The compound showed IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and MCF7 cell lines, comparable to doxorubicin (IC50 = 0.04 μmol/mL) .
  • DPPH Radical Scavenging Assay :
    • Objective : To assess antioxidant activity.
    • Findings : Compounds derived from similar structures exhibited moderate scavenging activity compared to ascorbic acid at concentrations of 100 μg/mL .

Other Biological Activities

Apart from its anticancer properties, this compound may exhibit other pharmacological activities:

類似化合物との比較

Structural and Functional Differences

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Distinctions
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene (Target Compound) C₁₂H₁₈N₃O* 4R-methoxy group ~220.3* Not explicitly listed Methoxy enhances polarity; stereochemistry impacts binding specificity.
(6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene C₁₁H₁₅N₃ No methoxy substituent 189.26 2059909-65-6 Lacks methoxy group; lower molecular weight and polarity .
(6S)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),10,12-triene C₁₁H₁₅N₃* 6S stereochemistry ~189.3* 2059912-18-2 Enantiomeric differences may alter biological activity or receptor interactions .
4-(4-Methylphenyl)-13-(4-propylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),2,5,10,12-pentaene C₂₃H₂₈N₆* Pentaza system; aryl and piperazinyl groups ~388.5* 1171739-86-8 Five nitrogen atoms; bulky substituents increase steric hindrance and lipophilicity .
3,9-Diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-triene C₁₂H₁₆N₂ Diazatricyclo system; different N positions 188.27 24919-43-5 Fewer nitrogen atoms; altered electronic properties and reactivity .

*Estimated values due to incomplete evidence.

Q & A

Q. What are the optimal synthetic routes for (4R,6R)-4-Methoxy-2,8,14-triazatricyclo[...], and how can reaction conditions be optimized?

Methodological Answer: Key synthesis steps involve cyclization and functional group introduction. A validated protocol includes:

  • Precursor activation : Dissolve 0.001 mol of a triazole precursor (e.g., 4-amino-3,5-bis-substituted triazole) in absolute ethanol.
  • Condensation : Add 5 drops of glacial acetic acid and 0.001 mol substituted benzaldehyde to promote Schiff base formation.
  • Reflux : Maintain reflux for 4 hours to ensure complete cyclization.
  • Work-up : Evaporate solvent under reduced pressure and filter the solid product .
    Optimization Tips :
    • Vary benzaldehyde substituents to modulate electronic effects (e.g., electron-withdrawing groups improve cyclization efficiency).
    • Monitor reaction progress via TLC or HPLC to determine ideal reflux duration.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm methoxy group placement and azatricyclo backbone. For example, methoxy protons resonate at δ ~3.8–4.0 ppm in CDCl₃ .
  • X-ray Crystallography : Resolve stereochemistry (4R,6R configuration) with single-crystal diffraction (mean C–C bond length: 0.005 Å, R factor: 0.041) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C₁₁H₈N₄ requires exact mass 196.0757) .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer :

  • Assay Selection : Prioritize enzyme inhibition (e.g., kinase or protease assays) due to the compound’s nitrogen-rich heterocyclic structure.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks.
  • Replication : Perform triplicate runs to ensure statistical significance .

Advanced Research Questions

Q. How can stereochemical integrity (4R,6R configuration) be preserved during synthesis, and what analytical methods validate it?

Methodological Answer :

  • Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts to prevent racemization.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT simulations) .
  • X-ray Diffraction : Resolve absolute configuration via single-crystal analysis (e.g., Flack parameter < 0.1 confirms R,R stereochemistry) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer :

  • Variable Standardization : Ensure consistent assay conditions (pH, temperature, solvent). For example, DMSO concentration should not exceed 0.1% to avoid cytotoxicity .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity.
  • Mechanistic Follow-up : Employ isothermal titration calorimetry (ITC) to validate binding affinities if discrepancies arise .

Q. How can computational modeling predict this compound’s environmental fate and biodegradation pathways?

Methodological Answer :

  • QSAR Models : Use EPI Suite or TEST software to estimate logP (hydrophobicity) and biodegradation half-life.
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aquatic enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Experimental Validation : Compare predictions with microcosm studies tracking compound persistence in soil/water systems .

Q. What experimental designs assess the compound’s photostability and oxidative degradation?

Methodological Answer :

  • Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in quartz cells and monitor degradation via HPLC.
  • Oxidative Stressors : Treat with H₂O₂ (1–10 mM) or Fenton’s reagent (Fe²⁺/H₂O₂) to simulate environmental oxidation .
  • Degradation Product Identification : Use LC-MS/MS to characterize byproducts (e.g., sulfoxides or ring-opened fragments) .

Q. How can structure-activity relationships (SAR) guide derivative synthesis for enhanced bioactivity?

Methodological Answer :

  • Scaffold Modifications : Replace the methoxy group with halogens (e.g., -F, -Cl) or bulkier substituents (e.g., -OCH₂Ph) to probe steric effects .
  • Bioisosteric Replacement : Substitute triazole rings with tetrazole or imidazole to evaluate heterocycle influence on target binding.
  • Activity Cliffs : Synthesize analogs with incremental structural changes and correlate with IC₅₀ shifts in dose-response assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。